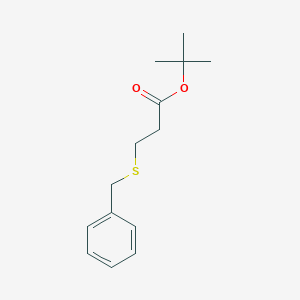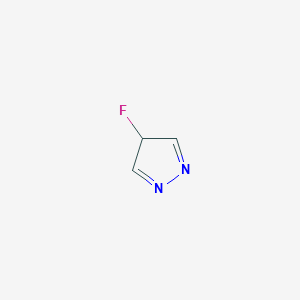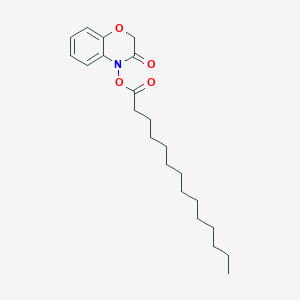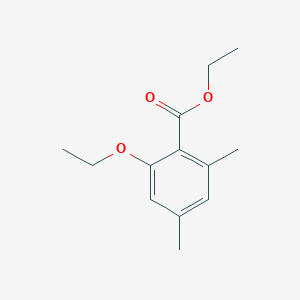![molecular formula C14H14N2 B12615554 1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline CAS No. 898553-60-1](/img/structure/B12615554.png)
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines This compound is characterized by its unique structure, which includes a pyrrole ring fused to a quinoline moiety The presence of an ethenyl group and a methyl group further distinguishes it from other related compounds
Méthodes De Préparation
The synthesis of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an o-aminocarbonyl compound and a carbonyl compound containing an active α-methylene group . This method is favored for its efficiency and the ability to produce the desired quinoline derivatives in good yields.
Another approach involves the use of multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single reaction step . This method is advantageous due to its simplicity and the ability to generate a diverse array of products.
Industrial production of this compound may involve the optimization of these synthetic routes to ensure scalability and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethenyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the quinoline ring, resulting in the formation of dihydroquinoline derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the quinoline ring. Reagents such as halogens or nitro groups can be introduced under appropriate conditions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline has found applications in several scientific research areas:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule.
Medicine: The medicinal chemistry community is interested in this compound due to its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as fluorescence or conductivity. Its unique structure makes it suitable for applications in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, this compound may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Ethenyl-8-methyl-4,5-dihydro-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar quinoline core but differ in the presence of a pyrazole ring instead of a pyrrole ring. They exhibit different biological activities and are used in various applications.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Indole derivatives: Indoles are another class of heterocyclic compounds with a structure similar to pyrroloquinolines.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
898553-60-1 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-ethenyl-8-methyl-4,5-dihydropyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C14H14N2/c1-3-16-9-8-12-7-6-11-5-4-10(2)15-13(11)14(12)16/h3-5,8-9H,1,6-7H2,2H3 |
Clé InChI |
RYYTWVUNLGDQBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CCC3=C2N(C=C3)C=C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenamide, N-[(2-bromophenyl)methyl]-](/img/structure/B12615476.png)




![N-(3-Benzoylthieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B12615505.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(4-fluorophenyl)acetamide](/img/structure/B12615509.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(trifluoromethyl)-](/img/structure/B12615512.png)
![2-{(1-Carboxyethyl)[(1S)-1,2-dicarboxyethyl]amino}butanedioic acid (non-preferred name)](/img/structure/B12615517.png)
![6-Bromo-3-(dibromomethyl)-1,4-dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12615524.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-(3-hydroxy-3-methylbutyl)-6-[[methyl(1,2,2-trimethylpropyl)amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12615526.png)
![N-[1-(2,3-dimethylcyclohexyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B12615538.png)

